An In-depth Technical Guide to 2-Ethyl-4-methylbenzoic Acid
An In-depth Technical Guide to 2-Ethyl-4-methylbenzoic Acid
Forward-Looking Statement: This document provides a comprehensive technical overview of 2-Ethyl-4-methylbenzoic acid (CAS 1369815-07-5). Due to the limited availability of published experimental data for this specific compound, this guide integrates established principles of organic chemistry, data from closely related analogs, and predictive models to offer a robust profile for researchers, scientists, and drug development professionals. All data for analogous compounds are clearly identified.
Introduction and Chemical Identity
2-Ethyl-4-methylbenzoic acid is a disubstituted aromatic carboxylic acid. The presence of the carboxylic acid group, a key pharmacophore, makes it a molecule of interest in medicinal chemistry and materials science.[1] The ethyl and methyl substituents on the benzene ring influence its electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and physical properties.[1] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
Table 1: Chemical Identity of 2-Ethyl-4-methylbenzoic Acid
| Identifier | Value | Source |
| CAS Number | 1369815-07-5 | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| SMILES | CCC1=CC(C)=CC=C1C(O)=O | [4] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | 2-Ethyl-4-methylbenzoic acid (Predicted/Analog Data) | 4-Ethyl-2-methylbenzoic acid (CAS 190367-29-4) |
| Melting Point | Solid at room temperature (predicted) | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Poorly soluble in water, soluble in organic solvents like acetone and ethanol (predicted based on analogs like p-toluic acid)[5] | Not available |
| pKa | ~4-5 (predicted based on benzoic acid) | Not available |
| LogP | Not available | 2.25562[6] |
| Topological Polar Surface Area | 37.3 Ų (predicted) | 37.3 Ų[6] |
Proposed Synthesis Workflow
A plausible synthetic route for 2-Ethyl-4-methylbenzoic acid can be devised based on established organic chemistry reactions, such as Friedel-Crafts acylation followed by oxidation.
Rationale for Synthetic Strategy
The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of alkylbenzenes and the carboxylation of Grignard reagents.[7] For the target molecule, a multi-step synthesis starting from a readily available substituted toluene is a logical approach. Friedel-Crafts acylation of toluene is a well-established method for introducing an acyl group, which can then be reduced, followed by a second electrophilic substitution and final oxidation to the carboxylic acid. The directing effects of the alkyl groups on the aromatic ring are a key consideration in this synthetic design.[8][9]
Proposed Synthetic Protocol
A potential two-step synthesis is outlined below:
Step 1: Friedel-Crafts Acylation of m-Xylene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the suspension in an ice bath. Add propionyl chloride dropwise via the dropping funnel to the stirred suspension.
-
Aromatic Substrate Addition: After the formation of the acylium ion, add m-xylene dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction and Quenching: Allow the reaction to stir at room temperature for several hours. Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
Step 2: Oxidation to 2-Ethyl-4-methylbenzoic Acid
-
Oxidation: The resulting ketone from Step 1 can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution or through a haloform reaction if applicable.
-
Purification: The crude benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 2-Ethyl-4-methylbenzoic acid.
Predicted Spectroscopic Profile
While experimental spectra for 2-Ethyl-4-methylbenzoic acid are not available, a predicted profile can be constructed based on the analysis of its structure and data from similar compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the δ 7.0-8.0 ppm region. - Ethyl group protons: a quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). - Methyl group protons: a singlet around δ 2.3-2.5 ppm. - Carboxylic acid proton: a broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 170-180 ppm. - Aromatic carbons in the δ 120-145 ppm region (6 signals expected). - Ethyl group carbons: CH₂ around δ 25-30 ppm and CH₃ around δ 13-16 ppm. - Methyl group carbon around δ 20-22 ppm.[10] |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer from approximately 2500-3300 cm⁻¹. - Strong C=O stretch from the carboxylic acid at approximately 1680-1710 cm⁻¹.[11][12] - C-H stretches from the alkyl groups just below 3000 cm⁻¹. - Aromatic C=C stretches around 1600 and 1450 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 164. - Fragment ion at m/z = 149 corresponding to the loss of a methyl group. - Fragment ion at m/z = 119 corresponding to the loss of a carboxyl group. |
Potential Applications in Drug Discovery
The benzoic acid scaffold is a versatile building block in medicinal chemistry.[13] The specific substitution pattern of 2-Ethyl-4-methylbenzoic acid could be leveraged to explore its potential in several therapeutic areas.
-
Structure-Activity Relationship (SAR) Insights: The ethyl and methyl groups contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The positions of these substituents can also affect the binding affinity and selectivity for biological targets.[1][14]
-
Antimicrobial Agents: Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[3] 2-Ethyl-4-methylbenzoic acid could be investigated for its activity against various bacterial and fungal strains.
-
Anticancer Research: Numerous benzoic acid derivatives have been synthesized and evaluated for their anticancer properties.[2][13] The specific structure of 2-Ethyl-4-methylbenzoic acid could be a starting point for the design of novel anticancer agents.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key interacting group with the active sites of various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes like dihydrofolate reductase.[15]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Ethyl-4-methylbenzoic acid. The following recommendations are based on the safety profiles of structurally related aromatic carboxylic acids.[13][16][17][18]
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[16][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][18]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
2-Ethyl-4-methylbenzoic acid, CAS 1369815-07-5, represents a chemical entity with significant potential for further investigation in both academic and industrial research settings. While a comprehensive experimental characterization is yet to be published, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and an outlook on its potential applications based on established chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the study of this and other novel substituted benzoic acids.
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